
(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activities
Compounds featuring similar structural motifs, particularly those incorporating pyrimidine, piperazine, and pyridine units, have shown promise in anticancer research. For instance, novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine have been synthesized and demonstrated moderate cytotoxic activity against prostate cancer cell lines, including PC3, LNCaP, and DU145. These studies underscore the potential of these compounds in designing new anticancer agents, suggesting that molecules with similar frameworks might exhibit useful biological activities (Demirci & Demirbas, 2019).
Antimicrobial Evaluation
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. The synthesis of pyridine-2(1H)-thiones and their subsequent transformation into nicotinamide derivatives, thieno[2,3-b]pyridines, and bi- or tricyclic annulated pyridine derivatives incorporating a naphthyl moiety have shown antimicrobial potential. This suggests the chemical framework could be relevant for developing new antimicrobial agents (Othman, 2013).
Enzyme Inhibition and Molecular Docking
Piperazine and pyrrolidine derivatives have been investigated for their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria, showcasing the therapeutic potential of such compounds in antimalarial drug development. This indicates that compounds with the piperazine unit might interact with biological targets, providing insights into their application in enzyme inhibition and molecular docking studies (Mendoza et al., 2011).
Anticonvulsant and Neuroprotective Effects
Research on pyrrolidine-2,5-dione derivatives, including those with piperazine substitutions, has indicated potential anticonvulsant activities. These compounds were evaluated using acute models of seizures in mice, demonstrating significant protective effects. Such studies highlight the neuroprotective and anticonvulsant potential of compounds featuring piperazine and pyrrolidine units, suggesting a possible application area for the compound of interest (Rybka et al., 2017).
Ligand Binding and Molecular Complexes
The structural flexibility and binding capabilities of piperazine derivatives have been explored in the context of forming complexes with metals, which could be applied in materials science and catalysis. For example, the formation of complexes by triorganotin(IV) halides with nitrogen-containing ligands like piperazine suggests potential applications in the synthesis of new materials or in catalytic processes (Siddiqi et al., 1982).
Propiedades
IUPAC Name |
(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-22(9-8-18-5-4-10-23-16-18)27-13-11-26(12-14-27)21-15-20(24-17-25-21)19-6-2-1-3-7-19/h1-10,15-17H,11-14H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSHXHVYXXNGOJ-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C\C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
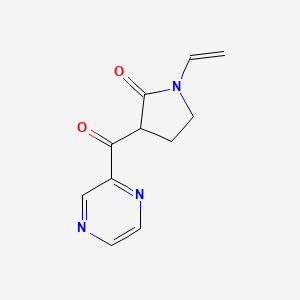

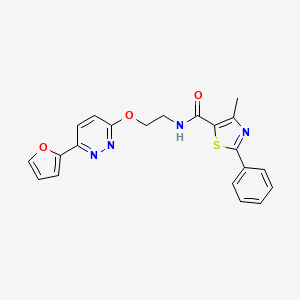
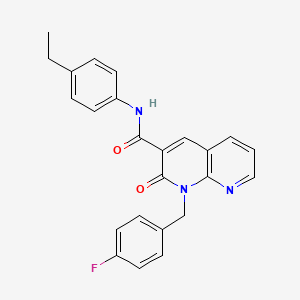

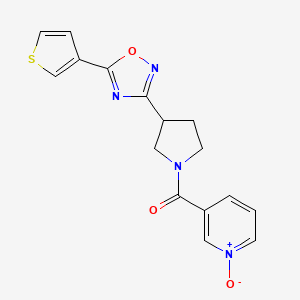
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2998700.png)
![2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2998701.png)
![2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998702.png)
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide](/img/structure/B2998704.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2998707.png)
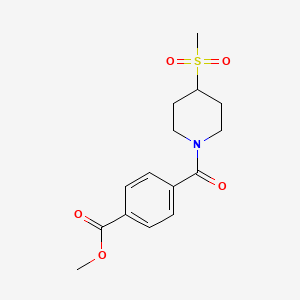
![3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998709.png)
